

4-Hydroxyantipyrine: A Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: 4-Hydroxyantipyrine

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Introduction

4-Hydroxyantipyrine is a principal active metabolite of antipyrine (phenazone), a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Due to its role as a major product of hepatic metabolism, **4-Hydroxyantipyrine** is a critical molecule in the study of drug metabolism, particularly for assessing the activity of cytochrome P450 (CYP) enzymes. Its chemical properties and structure are fundamental to understanding its biological behavior and for its use as a biomarker in clinical and pharmacological research. This guide provides an in-depth overview of the chemical characteristics, structure, and relevant experimental methodologies for **4-Hydroxyantipyrine**.

Chemical Properties

The physicochemical properties of **4-Hydroxyantipyrine** are essential for its handling, formulation, and analysis. A summary of its key quantitative data is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	[1][2]
Molecular Weight	204.23 g/mol	[1][2]
Melting Point	184-186 °C	[3]
Boiling Point (Predicted)	314.3 ± 52.0 °C	[1]
Solubility	Slightly soluble in DMSO and Methanol.	[1]
pKa (Predicted)	11.99 ± 0.20	[1]
CAS Number	1672-63-5	[3]

Chemical Structure

4-Hydroxyantipyrine, with the IUPAC name 4-hydroxy-1,5-dimethyl-2-phenylpyrazol-3-one, possesses a pyrazolone core structure. This heterocyclic ring is substituted with methyl groups at the 1 and 5 positions, a phenyl group at the 2 position, and a hydroxyl group at the 4 position. The presence of the hydroxyl group is a result of the metabolic oxidation of the parent compound, antipyrine.

Caption: Chemical structure of **4-Hydroxyantipyrine**.

Experimental Protocols

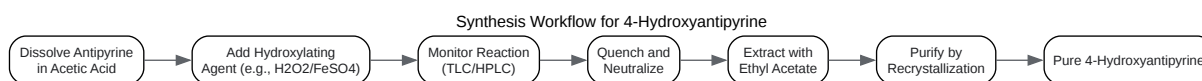
Synthesis of 4-Hydroxyantipyrine

While **4-Hydroxyantipyrine** is primarily a metabolite, a synthetic route can be conceptualized based on the chemistry of related compounds. A plausible method involves the hydroxylation of antipyrine.

Methodology: Hydroxylation of Antipyrine

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve antipyrine in a suitable organic solvent (e.g., acetic acid).

- **Reagent Addition:** Slowly add a hydroxylating agent, such as hydrogen peroxide in the presence of a catalyst (e.g., a Fenton-like reagent like iron(II) sulfate), to the solution at a controlled temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Once the reaction is complete, quench any remaining oxidizing agent. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
- **Extraction:** Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude **4-Hydroxyantipyrine** by recrystallization.



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Caption: A generalized workflow for the synthesis of **4-Hydroxyantipyrine**.

Purification by Recrystallization

Methodology:

- **Solvent Selection:** Choose a suitable solvent system. A mixture of ethanol and water is often effective. The ideal solvent should dissolve **4-Hydroxyantipyrine** well at high temperatures but poorly at low temperatures.
- **Dissolution:** Dissolve the crude **4-Hydroxyantipyrine** in a minimum amount of the hot solvent mixture with stirring.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration to remove them.

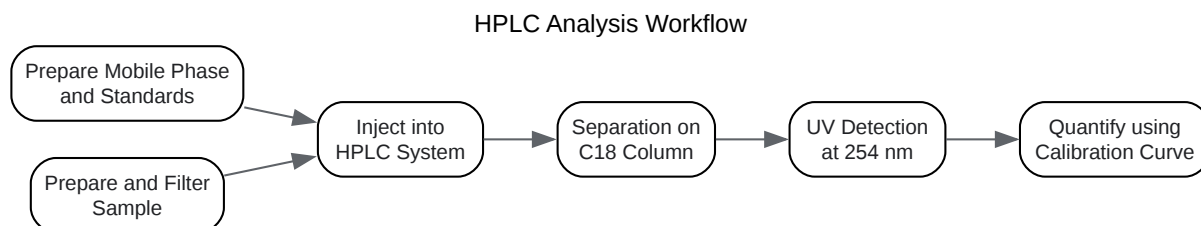
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
- Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Analytical Quantification by HPLC-UV

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
- Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and a polar organic solvent like acetonitrile or methanol. The exact ratio should be optimized for best separation (e.g., 70:30 v/v buffer:acetonitrile).
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min
 - Injection volume: 20 µL
 - Column temperature: 25 °C
 - Detection wavelength: 254 nm
- Standard Preparation: Prepare a stock solution of **4-Hydroxyantipyrine** in the mobile phase and create a series of calibration standards by serial dilution.
- Sample Preparation: Dissolve the sample containing **4-Hydroxyantipyrine** in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

- Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of **4-Hydroxyantipyrine** in the sample by interpolating its peak area on the calibration curve.



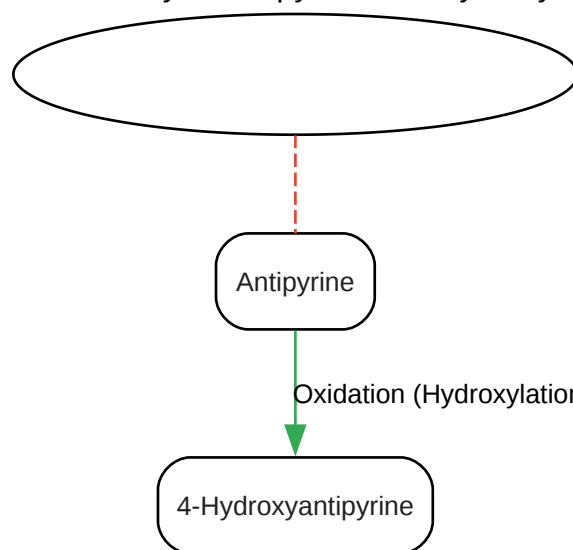
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Caption: Workflow for the quantification of **4-Hydroxyantipyrine** using HPLC-UV.

Metabolic Pathway

4-Hydroxyantipyrine is a major metabolite of antipyrine, formed primarily in the liver through oxidation catalyzed by cytochrome P450 enzymes. The hydroxylation occurs at the C4 position of the pyrazolone ring. Several CYP isoforms are involved in this biotransformation, with CYP3A4 being the principal enzyme, and CYP1A2 and CYP2C9 also contributing to a lesser extent.^[4] The formation of **4-Hydroxyantipyrine** is a key step in the detoxification and elimination of antipyrine from the body.

Metabolic Pathway of Antipyrine to 4-Hydroxyantipyrine



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Caption: The metabolic conversion of antipyrine to **4-Hydroxyantipyrine**.

Conclusion

4-Hydroxyantipyrine serves as a vital tool in drug development and clinical pharmacology. A thorough understanding of its chemical properties, structure, and the methodologies for its synthesis and analysis is crucial for its effective application in research. The information and protocols provided in this guide offer a comprehensive resource for scientists and researchers working with this important metabolite.

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